molecular formula C18H18N4O2S B5265661 N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide

N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B5265661
M. Wt: 354.4 g/mol
InChI Key: UKXOGNGEPZCVBE-UHFFFAOYSA-N
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Description

N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide, also known as THIP, is a synthetic compound that has been extensively studied for its potential uses in scientific research. THIP is a GABA(A) receptor agonist, meaning that it binds to and activates these receptors in the brain and nervous system.

Scientific Research Applications

N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been used extensively in scientific research to study the GABA(A) receptor and its role in various physiological and pathological processes. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and has been used to study the mechanisms underlying these effects. This compound has also been used to study the effects of GABA(A) receptor activation on synaptic transmission, neuronal excitability, and network activity. Furthermore, this compound has been used in animal models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia, to investigate potential therapeutic applications.

Mechanism of Action

N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide binds to the GABA(A) receptor at a specific site on the receptor complex, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased chloride ion influx into the neuron, which hyperpolarizes the cell and reduces its excitability. This mechanism of action is similar to that of other GABA(A) receptor agonists, such as benzodiazepines and barbiturates, but this compound has a higher selectivity for certain subtypes of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, neuronal excitability, and network activity. This compound has been shown to enhance inhibitory synaptic transmission, leading to reduced neuronal excitability and increased network synchrony. This compound has also been shown to reduce the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which may contribute to its anxiolytic and sedative effects. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has several advantages for use in lab experiments, including its high selectivity for certain subtypes of the GABA(A) receptor, its ability to enhance inhibitory synaptic transmission, and its anxiolytic and sedative effects. However, this compound also has several limitations, including its potential for off-target effects, its short half-life in vivo, and its potential for tolerance and dependence with chronic use.

Future Directions

There are several future directions for research on N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide, including the development of more selective and potent compounds that target specific subtypes of the GABA(A) receptor, the investigation of the effects of this compound on different brain regions and circuits, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Overall, this compound represents a promising tool for investigating the role of the GABA(A) receptor in brain function and dysfunction, and for developing new therapeutic strategies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide involves several steps, including the reaction of 2-thiophenecarboxylic acid with piperidine, followed by the addition of pyrazole-3-carboxylic acid and 7-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine. The resulting compound is then treated with ammonia to yield this compound. This process has been optimized over the years to improve yields and purity, and various modifications have been made to the reaction conditions and reagents used.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(15-6-1-5-14-8-9-19-22(14)15)20-13-4-2-10-21(12-13)18(24)16-7-3-11-25-16/h1,3,5-9,11,13H,2,4,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXOGNGEPZCVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)NC(=O)C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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